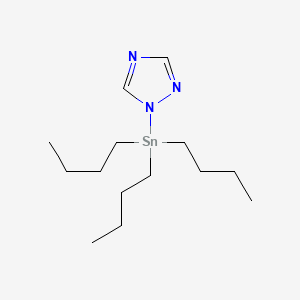
1-(Tributylstannyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole,1-(tributylstannyl)- is a derivative of 1H-1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole,1-(tributylstannyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 1H-1,2,4-triazole,1-(tributylstannyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole,1-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, Stille coupling with aryl halides yields biaryl compounds, while oxidation can produce triazole N-oxides .
Applications De Recherche Scientifique
1H-1,2,4-Triazole,1-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles and natural product analogs.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-triazole,1-(tributylstannyl)- varies based on its application:
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole: The parent compound, lacking the tributylstannyl group, is less reactive but widely used in medicinal chemistry.
1H-1,2,3-Triazole: Another triazole isomer with different electronic properties and reactivity.
Tributyltin Compounds: Other organotin compounds with varying applications in organic synthesis and industry.
Uniqueness: 1H-1,2,4-Triazole,1-(tributylstannyl)- stands out due to the combination of the triazole ring’s versatility and the tributylstannyl group’s reactivity. This unique structure allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
37006-52-3 |
|---|---|
Formule moléculaire |
C14H29N3Sn |
Poids moléculaire |
358.11 g/mol |
Nom IUPAC |
tributyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1 |
Clé InChI |
DGYNCAVWPOMYSI-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















